molecular formula C13H22O3 B13526949 4-Cycloheptyloxane-4-carboxylicacid

4-Cycloheptyloxane-4-carboxylicacid

Cat. No.: B13526949
M. Wt: 226.31 g/mol
InChI Key: SDLUUMMMHYHNJL-UHFFFAOYSA-N
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Description

4-Cycloheptyloxane-4-carboxylicacid is an organic compound characterized by a cycloheptyl ring attached to an oxane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxane-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the oxane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:

    Cyclization: Using cycloheptanone and ethylene glycol with an acid catalyst.

    Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.

    Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptyloxane-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Esters and Amides: Formed through esterification or amidation reactions.

    Alcohols and Aldehydes: Resulting from reduction reactions.

    Functionalized Derivatives: Obtained through substitution reactions on the oxane ring.

Scientific Research Applications

4-Cycloheptyloxane-4-carboxylicacid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cycloheptyloxane-4-carboxylicacid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

    Cycloheptanone: Shares the cycloheptyl ring but lacks the oxane and carboxylic acid groups.

    4-Oxazolecarboxylic acid: Contains a carboxylic acid group but has an oxazole ring instead of an oxane ring.

    4,4-Difluorocyclohexanecarboxylic acid: Features a cyclohexane ring with fluorine substituents and a carboxylic acid group.

Uniqueness: 4-Cycloheptyloxane-4-carboxylicacid is unique due to its combination of a cycloheptyl ring, an oxane ring, and a carboxylic acid group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

4-cycloheptyloxane-4-carboxylic acid

InChI

InChI=1S/C13H22O3/c14-12(15)13(7-9-16-10-8-13)11-5-3-1-2-4-6-11/h11H,1-10H2,(H,14,15)

InChI Key

SDLUUMMMHYHNJL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2(CCOCC2)C(=O)O

Origin of Product

United States

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